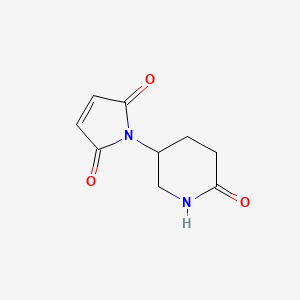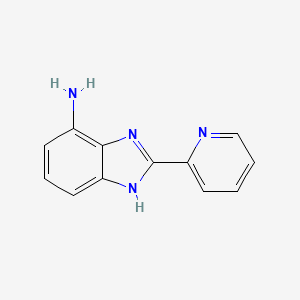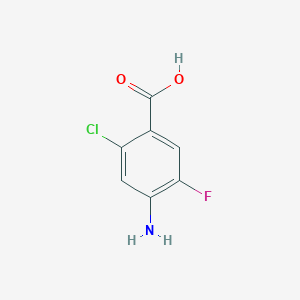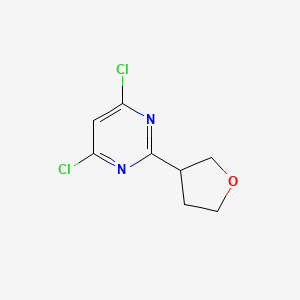
4,6-dichloro-2-(oxolan-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(oxolan-3-yl)pyrimidine, commonly referred to as DCOP, is an organic compound with a broad range of applications in the scientific research field. It is a type of pyrimidine, a heterocyclic aromatic organic compound which contains nitrogen and has a planar ring structure. DCOP is used as a reagent in synthesis, a building block in organic synthesis, and a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols.
科学的研究の応用
DCOP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a building block in organic synthesis, and as a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols. DCOP has been used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes.
作用機序
The mechanism of action of DCOP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a coordination complex with a Lewis base. This coordination complex then reacts with a substrate, resulting in a reaction. The Lewis acid-base interaction is believed to be the driving force behind the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCOP are not well understood. However, it has been shown to be toxic to certain types of cells, including cancer cells. It has also been reported to have anti-inflammatory and anti-microbial properties.
実験室実験の利点と制限
DCOP has several advantages when used in lab experiments. It is a relatively stable compound, with a high boiling point and low volatility. It is also relatively inexpensive and easy to obtain. However, DCOP is also toxic and can be hazardous if not handled properly. It is also not soluble in water and must be handled with care.
将来の方向性
The potential applications of DCOP are numerous and varied. Future research could focus on the development of new synthetic methods for the synthesis of DCOP and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of DCOP and its derivatives. Finally, research could be conducted to explore the potential applications of DCOP in the pharmaceutical and industrial fields.
合成法
DCOP can be synthesized through a variety of methods, including the reaction of 4,6-dichloropyrimidine with oxalyl chloride, the reaction of 4,6-dichloropyrimidine with an aldehyde, and the reaction of 4,6-dichloropyrimidine with an alcohol. The most common method involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride, which yields DCOP as the main product. The reaction is conducted in an inert atmosphere and proceeds in the presence of a base, such as pyridine, triethylamine, or diisopropylethylamine.
特性
IUPAC Name |
4,6-dichloro-2-(oxolan-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBIZPTCWNELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)

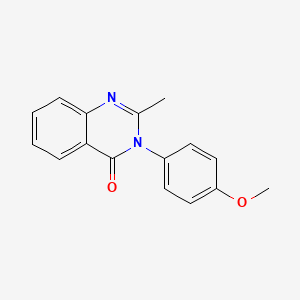

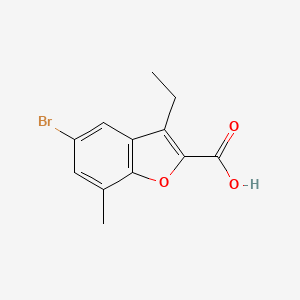
![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)

![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)


